molecular formula C15H20N4S B12266531 1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

Cat. No.: B12266531
M. Wt: 288.4 g/mol
InChI Key: HPDDVWJYKSBPIW-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 5-methyl-1,3,4-thiadiazol-2-yl group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to introduce the 2,3-dimethylphenyl group.

    Introduction of 5-Methyl-1,3,4-Thiadiazol-2-yl Group: The final step involves the reaction of the intermediate compound with 5-methyl-1,3,4-thiadiazol-2-yl halide under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Piperazine derivatives, including this compound, are investigated for their pharmacological properties, such as antimicrobial, antifungal, and anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,3-Dimethylphenyl)piperazine: Lacks the thiadiazole group, which may result in different biological activities.

    1-(4-Methylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine: Has a different substitution pattern on the phenyl ring, potentially leading to variations in its pharmacological properties.

    1-(2,3-Dimethylphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine: Lacks the methyl group on the thiadiazole ring, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C15H20N4S

Molecular Weight

288.4 g/mol

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C15H20N4S/c1-11-5-4-6-14(12(11)2)18-7-9-19(10-8-18)15-17-16-13(3)20-15/h4-6H,7-10H2,1-3H3

InChI Key

HPDDVWJYKSBPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NN=C(S3)C)C

Origin of Product

United States

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